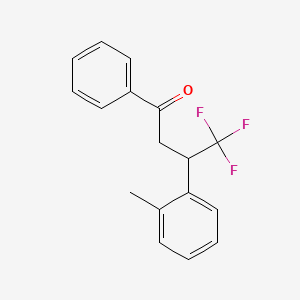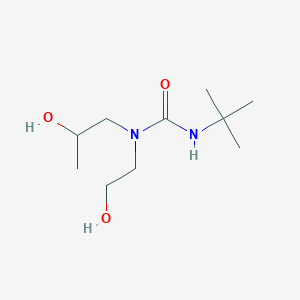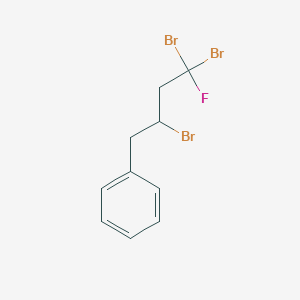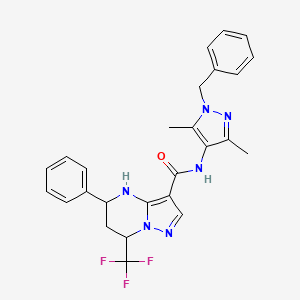
Dodecyl 2,6-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 2,6-dihydroxybenzoate: is an organic compound with the molecular formula C19H30O4 It is a derivative of 2,6-dihydroxybenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a dodecyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl 2,6-dihydroxybenzoate typically involves the esterification of 2,6-dihydroxybenzoic acid with dodecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Dodecyl 2,6-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Dodecyl 2,6-dihydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers and other functional materials.
Biology: In biological research, this compound is studied for its potential antioxidant properties. The presence of hydroxyl groups makes it a candidate for scavenging free radicals and protecting cells from oxidative stress.
Medicine: this compound is investigated for its potential therapeutic applications. Its antioxidant properties may contribute to the development of drugs aimed at treating diseases associated with oxidative damage.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent. Its ability to reduce surface tension makes it valuable in the formulation of detergents, cosmetics, and other personal care products.
Mécanisme D'action
The mechanism of action of Dodecyl 2,6-dihydroxybenzoate is primarily related to its antioxidant properties. The hydroxyl groups in the compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The ester group may also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
- 2,3-Dihydroxybenzoic acid
- 2,4-Dihydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
Comparison: Dodecyl 2,6-dihydroxybenzoate is unique due to the presence of the dodecyl ester group, which enhances its hydrophobicity and makes it more suitable for applications in non-polar environments. In contrast, other dihydroxybenzoic acids are more hydrophilic and may be better suited for aqueous environments. The specific positioning of the hydroxyl groups in this compound also contributes to its distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
910457-87-3 |
|---|---|
Formule moléculaire |
C19H30O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
dodecyl 2,6-dihydroxybenzoate |
InChI |
InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-15-23-19(22)18-16(20)13-12-14-17(18)21/h12-14,20-21H,2-11,15H2,1H3 |
Clé InChI |
DKANRATWNLBKOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1=C(C=CC=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)

![N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12614954.png)
![3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B12614958.png)
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane](/img/structure/B12614960.png)

![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)
![1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12614982.png)


![N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine](/img/structure/B12615003.png)
![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)
![N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide](/img/structure/B12615008.png)
